Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester

Physical chemistry Purification Process chemistry

Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester (CAS 10036‑21‑2, C₁₄H₁₈O₄, MW 250.29) is a meta‑substituted aromatic diester belonging to the phenylpropanoic acid ester class. It possesses two chemically distinct ester groups—an ethyl propanoate side chain and an ethoxycarbonyl substituent on the aromatic ring—enabling orthogonal functionalization.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 10036-21-2
Cat. No. B12079364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester
CAS10036-21-2
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC(=CC=C1)C(=O)OCC
InChIInChI=1S/C14H18O4/c1-3-17-13(15)9-8-11-6-5-7-12(10-11)14(16)18-4-2/h5-7,10H,3-4,8-9H2,1-2H3
InChIKeyHDGSRVUQMHJTDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester (CAS 10036-21-2): A meta‑Diester Intermediate for Scientific Procurement


Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester (CAS 10036‑21‑2, C₁₄H₁₈O₄, MW 250.29) is a meta‑substituted aromatic diester belonging to the phenylpropanoic acid ester class. It possesses two chemically distinct ester groups—an ethyl propanoate side chain and an ethoxycarbonyl substituent on the aromatic ring—enabling orthogonal functionalization . The compound is supplied as a colorless liquid with a density of approximately 1.021 g/cm³ and a boiling point of 359.7 °C at 760 mmHg . Its substitution pattern categorizes it as a meta‑isomer (3‑position), distinguishing it from the ortho (2‑) and para (4‑) positional isomers, which exhibit markedly different physicochemical properties.

Two distinct ester groups support orthogonal deprotection sequences
meta geometry aligns with PPAR dual agonist scaffold requirements
Resists Dieckmann cyclization under basic conditions, unlike ortho isomer

Why Positional Isomers of Benzenepropanoic Acid Ethoxycarbonyl Ethyl Esters Are Not Interchangeable


The three positional isomers—ortho (CAS 16023‑16‑8), meta (CAS 10036‑21‑2), and para (CAS 38628‑52‑3)—are structural isomers with identical molecular formulas but cannot be substituted for one another in synthetic workflows. Their divergent boiling points (meta, 359.7 °C at 760 mmHg ; para, approximately 220 °C ; ortho, 172–183 °C at 14 Torr [1]) necessitate different distillation and purification protocols [1]. Furthermore, the meta‑positioned ethoxycarbonyl group is a critical structural motif in dual PPARα/γ agonist pharmacophores; ortho‑ and para‑substituted analogs fail to recapitulate the desired receptor activation profiles in multiple patent‑disclosed structure–activity series [2]. Simple in‑class substitution without verifying positional identity risks synthesis failure, inactive products, and non‑reproducible biological results.

Purification Protocol Mismatch

Divergent boiling points (meta >140°C higher than para) require different distillation setups; using ortho or para may contaminate fractions.

PPAR Pharmacophore Geometry

Only meta substitution provides the geometry required for PPARα/γ dual activation; ortho/para isomers fail to recapitulate activity in patent-disclosed series.

Undesired Dieckmann Cyclization

Ortho isomer cyclizes to indanone under basic conditions; meta isomer remains stable, avoiding indanone byproduct formation.

Quantitative Differentiation Evidence for Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester


Physical Property Head‑to‑Head: Boiling Point and Density Across Positional Isomers

The meta isomer (CAS 10036‑21‑2) exhibits a boiling point of 359.7 °C at 760 mmHg and density of 1.021 g/cm³ . In contrast, the para isomer (CAS 38628‑52‑3) boils at approximately 220 °C with a density of ~1.05 g/cm³ , while the ortho isomer (CAS 16023‑16‑8) boils at 172–183 °C at 14 Torr with a predicted density of 1.089 g/cm³ [1]. The meta isomer‘s 140 °C higher atmospheric boiling point versus the para isomer and the roughly two‑fold difference in reduced‑pressure boiling point relative to the ortho isomer provide a definitive physical property fingerprint for identity confirmation and purification method selection.

Boiling Point & Density
Head-to-head
BP 359.7°C (760 mmHg) vs ~220°C (para) / 172–183°C (14 Torr, ortho); density 1.021 vs ~1.05 vs 1.089 g/cm³
Reported boiling point differentiation supports isomer identity confirmation and purification method selection.
Pressure conditions differ for ortho isomer (reduced pressure).
Physical chemistry Purification Process chemistry Distillation

Orthogonal Reactivity Advantage of the Diester Scaffold Versus Mono‑Acid Analog

The target compound (diester, MW 250.29) contains two distinct ester functionalities: an aliphatic ethyl propanoate and an aromatic ethoxycarbonyl group . This contrasts with the mono‑acid analog 3‑(3‑ethoxy‑3‑oxopropyl)benzoic acid (CAS 874204‑67‑8, MW 222.24), which possesses only one ester and one free carboxylic acid . The diester form enables sequential, orthogonal deprotection: the aliphatic ester can be selectively hydrolyzed under mild basic conditions without affecting the aromatic ester, or vice versa under acidic conditions. This is not achievable with the mono‑acid analog, where the free carboxylic acid limits chemoselective transformations and necessitates additional protecting group steps . No quantitative hydrolysis rate comparison between the two specific compounds was identified in the public literature; this differentiation is based on established ester reactivity principles and requires experimental verification under the user’s specific conditions.

Orthogonal Handles vs Mono-Acid
Class-level
2 ester groups (MW 250.29) vs 1 ester + 1 COOH (MW 222.24)
Diester scaffold may enable sequential deprotection without extra protecting steps; selectivity requires experimental verification.
No direct hydrolysis kinetics comparison available.
Organic synthesis Protecting group strategy Chemoselectivity Hydrolysis

Meta‑Positional Advantage in PPAR‑Targeted Intermediate Design

Multiple patent families covering alpha‑ethoxy‑phenylpropionic acid derivatives as PPARα/γ dual agonists explicitly require a meta‑substituted phenyl propanoic acid scaffold for potent dual receptor activation [1][2]. The meta substitution pattern is critical for achieving balanced PPARα/γ ratios within a narrow structural space, as demonstrated by X‑ray‑guided design approaches [2]. The diester CAS 10036‑21‑2 serves as a direct precursor to these pharmacologically active meta‑substituted aryl propanoic acids after ester hydrolysis [1]. Ortho‑ and para‑substituted regioisomers do not appear in the active compound series disclosed in these patents, indicating that the meta geometry is essential for biological activity. This is a class‑level inference: no head‑to‑head PPAR transactivation data comparing the three isolated positional isomers as esters is publicly available.

PPAR Pharmacophore Geometry
Class-level
meta scaffold claimed in multiple patent series; ortho/para scaffolds absent from active dual agonist compounds
Meta substitution reported as critical for PPARα/γ dual activation; ortho/para may not yield active leads.
Patent-derived SAR; no isolated regioisomer transactivation data.
PPAR dual agonists Diabetes Dyslipidemia Medicinal chemistry building block

Validated Dieckmann Cyclization Pathway for the 2‑Isomer Confirms Regiochemical Identity by Exclusion

Literature precedent demonstrates that the ortho isomer (CAS 16023‑16‑8) undergoes Dieckmann cyclization with alkaline earth salts in toluene to yield ethyl 1‑oxo‑2,3‑dihydro‑1H‑indene‑2‑carboxylate [1]. This intramolecular Claisen condensation is geometrically impossible for the meta isomer due to the 1,3‑positioning of the ester groups. The meta isomer cannot cyclize via Dieckmann condensation, providing a definitive chemical reactivity‑based method to distinguish the meta isomer from the ortho isomer [1]. For the para isomer, Dieckmann cyclization is also geometrically disallowed. Procurement of the meta isomer (CAS 10036‑21‑2) is therefore essential when the synthetic route requires a non‑cyclizable diester intermediate that remains stable under basic conditions.

Dieckmann Reactivity
Head-to-head
ortho isomer: cyclization → indanone; meta isomer: no cyclization observed
Reported reactivity difference provides a method to distinguish meta from ortho isomer.
Based on historical literature (1922); may require revalidation.
Dieckmann cyclization Indanone synthesis Regiochemical validation 文献 precedence

Optimal Application Scenarios for Benzenepropanoic acid, 3-(ethoxycarbonyl)-, ethyl ester (CAS 10036-21-2)


Synthesis of meta‑Substituted PPARα/γ Dual Agonist Leads

This compound serves as a key intermediate for constructing alpha‑ethoxy‑phenylpropionic acid derivatives that act as balanced dual PPARα/γ agonists [1]. The meta positioning of the ethoxycarbonyl group is a structural requirement disclosed across multiple patent families for achieving dual receptor activation [1]. After selective hydrolysis of the aliphatic ethyl ester, the resulting mono‑acid can be elaborated into final drug candidates for type 2 diabetes and dyslipidemia. Ortho and para isomers are not viable substitutes, as they lack the geometry required for the PPAR pharmacophore [1].

Orthogonal Diester Scaffold for Multi‑Step Medicinal Chemistry

The presence of two chemically distinct ester groups—one aliphatic ethyl propanoate and one aromatic ethoxycarbonyl—enables sequential, chemoselective transformations without additional protecting group manipulations . This orthogonal reactivity is valuable in building block approaches where either the propanoate side chain or the benzoate ester must be selectively functionalized. The mono‑acid analog (CAS 874204‑67‑8) cannot provide the same orthogonality, making the diester the preferred procurement choice for convergent synthetic strategies .

Base‑Stable Diester in Indanone‑Free Synthetic Routes

Unlike the ortho isomer (CAS 16023‑16‑8), which cyclizes under basic Dieckmann conditions to form indanone derivatives [2], the meta isomer remains intact under identical basic conditions due to geometric constraints that prevent intramolecular Claisen condensation. This makes CAS 10036‑21‑2 the required diester building block for synthetic routes that employ basic reaction conditions where cyclization must be avoided [2].

High‑Boiling Distillation Reference Standard

With a boiling point of 359.7 °C at 760 mmHg, significantly higher than the para isomer (~220 °C) and the ortho isomer (172–183 °C at reduced pressure) , the meta isomer can serve as a high‑temperature GC or distillation reference standard for method calibration, particularly in processes where high‑boiling ester fractions must be identified and resolved from lower‑boiling positional isomers .

Application
Selection Property
Validation Focus
PPARα/γ dual agonist lead synthesis
meta-Substituted ethoxycarbonyl scaffold
Positional geometry required for PPAR pharmacophore
Multi-step medicinal chemistry
Two orthogonal ester handles
Sequential chemoselective transformation without extra protection
Base-stable synthetic routes
Non-cyclizable diester scaffold
Resistance to Dieckmann cyclization under basic conditions
High-boiling distillation reference
High boiling point relative to positional isomers
Distillation method calibration and isomer resolution
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